molecular formula C23H23N3 B14722926 N-methyl-5-(4-methylphenyl)-2,3-diphenyl-3,4-dihydropyrazol-4-amine CAS No. 6628-58-6

N-methyl-5-(4-methylphenyl)-2,3-diphenyl-3,4-dihydropyrazol-4-amine

Cat. No.: B14722926
CAS No.: 6628-58-6
M. Wt: 341.4 g/mol
InChI Key: HDSOFYVWMRYEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5-(4-methylphenyl)-2,3-diphenyl-3,4-dihydropyrazol-4-amine is a complex organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a methyl group, a 4-methylphenyl group, and two phenyl groups attached to the pyrazole ring. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

The synthesis of N-methyl-5-(4-methylphenyl)-2,3-diphenyl-3,4-dihydropyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of appropriate hydrazones with nitroolefins, leading to the formation of pyrazole derivatives . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

In an industrial setting, the production of this compound may involve multi-step synthesis, starting from readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

N-methyl-5-(4-methylphenyl)-2,3-diphenyl-3,4-dihydropyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-5-(4-methylphenyl)-2,3-diphenyl-3,4-dihydropyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-methyl-5-(4-methylphenyl)-2,3-diphenyl-3,4-dihydropyrazol-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective analogs .

Comparison with Similar Compounds

N-methyl-5-(4-methylphenyl)-2,3-diphenyl-3,4-dihydropyrazol-4-amine can be compared with other similar compounds, such as:

    5-amino-pyrazoles: These compounds share the pyrazole core but differ in their substituents.

    N-[(5-{[(4-methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

6628-58-6

Molecular Formula

C23H23N3

Molecular Weight

341.4 g/mol

IUPAC Name

N-methyl-5-(4-methylphenyl)-2,3-diphenyl-3,4-dihydropyrazol-4-amine

InChI

InChI=1S/C23H23N3/c1-17-13-15-18(16-14-17)21-22(24-2)23(19-9-5-3-6-10-19)26(25-21)20-11-7-4-8-12-20/h3-16,22-24H,1-2H3

InChI Key

HDSOFYVWMRYEQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2NC)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.